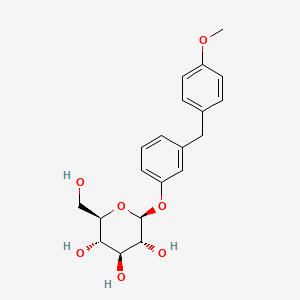
Angiogenesis agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It acts as an activator of the hypoxia-inducible factor 1-alpha pathway and shows potential in diabetic hind limb ischemia research . This compound plays a significant role in promoting angiogenesis, the process of forming new blood vessels from pre-existing ones, which is crucial for various physiological and pathological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Agent 1 involves the derivation of glycoside analogues from salidroside. The specific synthetic routes and reaction conditions are not extensively documented in the available literature. the general approach involves glycosylation reactions where salidroside is modified to produce the desired glycoside analogue.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, large-scale production of such compounds would involve optimizing the synthetic routes for higher yields and purity, using advanced techniques like chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Angiogenesis Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycoside analogues, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Angiogenesis Agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside analogues and their chemical properties.
Biology: Investigated for its role in promoting angiogenesis and its effects on endothelial cells.
Medicine: Explored for its potential in treating conditions like diabetic hind limb ischemia by promoting blood vessel formation.
Mécanisme D'action
Angiogenesis Agent 1 exerts its effects by activating the hypoxia-inducible factor 1-alpha pathway . This pathway plays a crucial role in cellular responses to low oxygen levels (hypoxia). The activation of hypoxia-inducible factor 1-alpha leads to the transcription of various genes involved in angiogenesis, promoting the formation of new blood vessels. The molecular targets and pathways involved include the interaction with hypoxia-inducible factor 1-alpha and its downstream signaling molecules.
Comparaison Avec Des Composés Similaires
- Vascular Endothelial Growth Factor (VEGF)
- Angiopoietin-1 (Ang-1)
- Fibroblast Growth Factor (FGF)
Propriétés
Formule moléculaire |
C20H24O7 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H24O7/c1-25-14-7-5-12(6-8-14)9-13-3-2-4-15(10-13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-8,10,16-24H,9,11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
UUJGQDYRNYTUFA-OUUBHVDSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



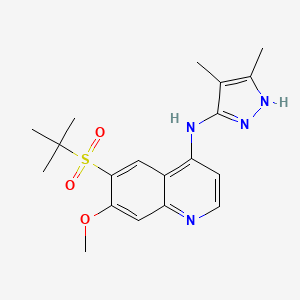
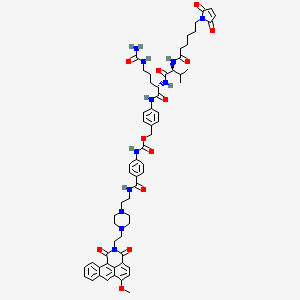

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
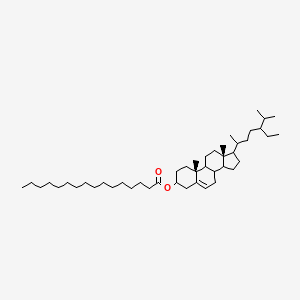
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
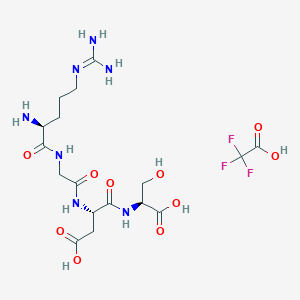
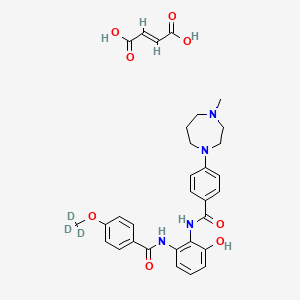

![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)


